REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH2:8][CH2:9][CH2:10][OH:11])[CH2:3]1.[Br-].[K+].Cl[O-].[Na+]>ClCCl.O>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][CH:4]([CH2:8][CH2:9][CH:10]=[O:11])[CH2:3]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
CC1CC(CCC1)CCCO
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
594 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 days at 35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser
|
Type
|
EXTRACTION
|
Details
|
then extracted with dichloromethane (500 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (300 mL), 1N HCl (300 mL) and brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel with 8% EtOAc in hexane as elution agent
|
Type
|
DISTILLATION
|
Details
|
followed by a bulb-to-bulb distillation (0.01 mBar, 79° C.)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1CC(CCC1)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.8 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |